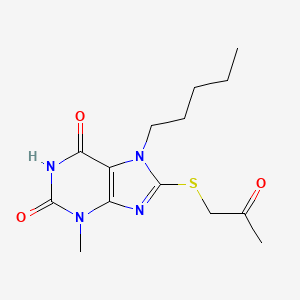

3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione

Description

3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione is a synthetic purine derivative characterized by a bicyclic purine core substituted with a pentyl group at position 7, a methyl group at position 3, and a 2-oxopropylsulfanyl moiety at position 7. The 2-oxopropylsulfanyl group introduces both sulfur-based reactivity and ketone functionality, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

3-methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-4-5-6-7-18-10-11(15-14(18)22-8-9(2)19)17(3)13(21)16-12(10)20/h4-8H2,1-3H3,(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGZNVYGVUYTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the methyl, oxopropylsulfanyl, and pentyl groups through a series of substitution and addition reactions. Specific reagents and conditions may vary, but common steps include:

Alkylation: Introduction of the pentyl group via alkylation reactions.

Sulfurization: Incorporation of the oxopropylsulfanyl group using sulfur-containing reagents.

Methylation: Addition of the methyl group through methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxopropylsulfanyl group to a thiol.

Substitution: Nucleophilic substitution reactions can replace the oxopropylsulfanyl group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, amines, thiols.

Major Products

Sulfoxides and Sulfones: Formed through oxidation.

Thiols: Produced via reduction.

Substituted Purines: Resulting from nucleophilic substitution.

Scientific Research Applications

3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Comparison with Non-Purine Dione-Containing Compounds

Flavanonols and flavanols with 2,6-dione moieties, such as 4,8,10-tris(dihydroxyphenyl)-11-hydroxy-3,4,7,8,11,12-hexahydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromene-2,6-dione (), differ significantly in core structure but share the dione functional group. These compounds exhibit antioxidant and anticancer activities, likely mediated by polyphenolic interactions with reactive oxygen species. In contrast, the purine-based dione structure in the target compound may target nucleotide-binding enzymes, suggesting divergent biological pathways despite shared functional groups.

Table 2: Functional Group and Activity Comparison Across Dione-Containing Compounds

Pharmacokinetic and ADMET Considerations

While direct ADMET data for the target compound are unavailable, structural parallels with other dione-containing compounds provide insights:

- Lipophilicity : The pentyl chain may increase metabolic stability compared to shorter-chain analogues but could reduce solubility, necessitating formulation adjustments .

- Sulfanyl vs. phenolic groups: The 2-oxopropylsulfanyl group in the target compound may confer different metabolic pathways compared to phenolic hydroxyls in flavanonols (e.g., glutathione conjugation vs. glucuronidation) .

- Binding affinity : Compounds with purine-dione scaffolds, such as those in , often exhibit strong binding to nucleotide-binding pockets. The ketone in the target compound’s substituent may enhance this interaction .

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione is with a molecular weight of approximately 338.43 g/mol. Its structure features a purine base with various substituents that may influence its biological activity.

Antioxidant Properties

Research indicates that purine derivatives often exhibit antioxidant properties. For instance, studies have shown that modifications at the 7 and 8 positions of the purine ring can enhance radical scavenging activity. This suggests that 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione may also possess similar properties, potentially contributing to cellular protection against oxidative stress.

Enzyme Inhibition

Enzyme inhibition is another area where purine derivatives show promise. Compounds similar to 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione have been studied for their ability to inhibit enzymes such as xanthine oxidase and adenosine deaminase. These enzymes are crucial in purine metabolism and their inhibition could lead to therapeutic applications in conditions like gout and cancer.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of several purine derivatives using DPPH radical scavenging assays. The results indicated that modifications at the 8-position significantly enhanced antioxidant capacity. While 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione was not specifically tested, its structural similarities suggest it may exhibit comparable activity.

Case Study 2: Antimicrobial Screening

In a screening of various sulfur-containing compounds for antimicrobial activity against Staphylococcus aureus and Escherichia coli, several derivatives demonstrated significant inhibition zones. Although direct data on 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione is lacking, the positive results from related compounds highlight potential avenues for further investigation.

Comparative Analysis Table

| Compound Name | Molecular Formula | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|---|

| 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione | C15H22N4O3S | Potential (unverified) | Potential (unverified) | Potential (unverified) |

| 3-Methyl-7-pentyl-8-(2-methylthio)purine-2,6-dione | C12H18N4O2S | Confirmed | Confirmed | Confirmed |

| 3-Methyl-8-(2-phenylethylthio)purine-2,6-dione | C19H24N4O2S | Confirmed | Confirmed | Confirmed |

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione?

- Answer: The compound is a purine derivative with a methyl group at position 3, a pentyl chain at position 7, and a 2-oxopropylsulfanyl substituent at position 7. Its IUPAC name reflects these substituents, with the molecular formula likely approximating C₁₈H₂₅N₄O₃S (based on analogs in and ). The 2-oxopropylsulfanyl group introduces a ketone functionality, enhancing reactivity and potential hydrogen-bonding interactions. Structural analogs (e.g., 7-hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione) suggest that alkyl chain length at position 7 modulates lipophilicity and solubility .

Q. What synthetic routes are reported for purine derivatives with similar substitution patterns?

- Answer: Common methods include:

- Alkylation of purine cores : Reacting 8-bromo-3-methylpurine-2,6-dione with thiols (e.g., 2-mercaptoacetone) under basic conditions (e.g., Na₂CO₃) in solvents like methanol/ethanol at elevated temperatures (60–80°C) to introduce the 2-oxopropylsulfanyl group .

- Stepwise functionalization : Introducing the pentyl chain via nucleophilic substitution or Mitsunobu reactions, followed by sulfur-based coupling for the 8-position substituent .

- Key considerations : Solvent polarity and temperature critically affect yield and purity, as seen in analogs like 8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octylpurine derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer: Use a combination of:

- Chromatography : HPLC or GC-MS to assess purity.

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at N3, pentyl at N7) and FT-IR to identify carbonyl (C=O) and thioether (C-S) bonds .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular mass and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Answer: Initial screens should include:

- Enzyme inhibition assays : Target xanthine oxidase or adenosine deaminase, given structural similarities to theophylline and caffeine derivatives .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects, as seen in 8-[(2-chloroethyl)sulfanyl]-analogs with reported anticancer potential .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for adenosine receptors .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Answer:

- Reaction path modeling : Use density functional theory (DFT) to predict transition states and optimize reaction conditions (e.g., solvent, catalyst) for sulfur-based coupling steps .

- Molecular docking : Simulate interactions with biological targets (e.g., adenosine A₂A receptor) to guide substituent modifications. Tools like AutoDock Vina can prioritize analogs for synthesis .

- Machine learning : Train models on purine derivative datasets to predict solubility, bioavailability, and synthetic feasibility .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

- Answer:

- Comparative SAR studies : Systematically vary substituents (e.g., alkyl chain length, sulfur group) and test in standardized assays. For example, 7-hexyl vs. 7-pentyl analogs show divergent solubility and receptor affinity .

- Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends in activity across purine derivatives.

- Orthogonal validation : Confirm conflicting results using multiple assay formats (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Answer:

- Prodrug design : Modify the 2-oxopropylsulfanyl group to enhance metabolic stability (e.g., replace ketone with a bioisostere like a 1,3-dioxolane ring) .

- Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to improve aqueous solubility, critical for analogs with long alkyl chains .

- Metabolic studies : Conduct in vitro microsomal assays (e.g., human liver microsomes) to identify major metabolites and guide structural tweaks .

Q. How can researchers validate its mechanism of action in complex biological systems?

- Answer:

- Omics approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map pathway alterations in treated cells.

- CRISPR screening : Identify gene knockouts that modulate compound efficacy, revealing synthetic lethal interactions .

- In vivo models : Test in zebrafish or murine models for bioavailability and toxicity, focusing on analogs with demonstrated in vitro potency .

Methodological Notes

- Synthetic Challenges : Side reactions at the 8-position are common; use protecting groups (e.g., Boc for amines) during alkylation .

- Data Reproducibility : Standardize solvent purity and reaction times across batches, as minor variations significantly impact yields in sulfur-containing purines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.